molecular formula C25H42O3 B13791660 Octadecyl 4-hydroxybenzoate CAS No. 71067-10-2

Octadecyl 4-hydroxybenzoate

Cat. No.: B13791660
CAS No.: 71067-10-2
M. Wt: 390.6 g/mol
InChI Key: ITYCRFXTOMEQFF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxybenzoic acid octadecyl ester typically involves the esterification of 4-hydroxybenzoic acid with octadecanol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the esterification process is often optimized for large-scale production. This involves using continuous flow reactors and employing catalysts that can be easily separated from the reaction mixture. The use of solvents like toluene or xylene can help in the removal of water formed during the reaction, driving the equilibrium towards ester formation .

Mechanism of Action

The antimicrobial activity of 4-hydroxybenzoic acid octadecyl ester is primarily due to its ability to disrupt microbial cell membranes. The ester interacts with the lipid bilayer, increasing membrane permeability and leading to cell lysis . This mechanism is similar to other parabens, which are known to target microbial cell membranes .

Properties

CAS No.

71067-10-2

Molecular Formula

C25H42O3

Molecular Weight

390.6 g/mol

IUPAC Name

octadecyl 4-hydroxybenzoate

InChI

InChI=1S/C25H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-28-25(27)23-18-20-24(26)21-19-23/h18-21,26H,2-17,22H2,1H3

InChI Key

ITYCRFXTOMEQFF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)O

Origin of Product

United States

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